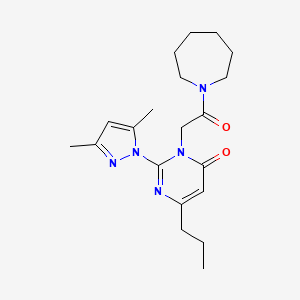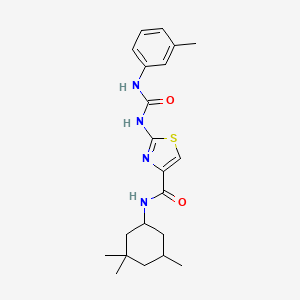
2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Thiazole derivatives, including those similar to 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, have been studied for their antiviral properties. Srivastava et al. (1977) described the synthesis of thiazole nucleosides, highlighting their in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds were also evaluated as potential inhibitors of purine nucleotide biosynthesis, suggesting a broad spectrum of potential antiviral applications (Srivastava et al., 1977).
Anticancer Potential
Lombardo et al. (2004) discovered a series of thiazole-5-carboxamides, similar in structure to the subject compound, showing excellent antiproliferative activity against various cancer cell lines. One compound in particular demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia model, indicating significant potential for anticancer therapy (Lombardo et al., 2004).
Antibacterial and Antimicrobial Effects
Ahmed (2007) synthesized compounds related to thiazole carboxamides and studied their effects as antibiotics against both Gram-positive and Gram-negative bacteria. This research highlights the potential of thiazole derivatives in combating bacterial infections (Ahmed, 2007).
Corrosion Inhibition
Khaled and Amin (2009) explored the use of thiazole derivatives in corrosion inhibition. Their study on mild steel in sulfuric acid solutions demonstrated that thiazole compounds can effectively protect against corrosion, suggesting industrial applications for these chemicals (Khaled & Amin, 2009).
Antifungal Properties
Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and similar compounds. Their results showed significant growth inhibition against various phytopathogenic fungi, indicating the utility of thiazole derivatives in agricultural and pharmaceutical applications (Vicentini et al., 2007).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) synthesized new pyrazoles, including thiazole derivatives, and screened them as potential inhibitors of photosynthetic electron transport. This study suggests possible applications in developing new herbicides or studying the photosynthetic process (Vicentini et al., 2005).
Wirkmechanismus
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, are involved in a wide range of biological pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, indole derivatives with antiviral activity have been found to inhibit viral replication .
Eigenschaften
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMDSFGUYPTQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)

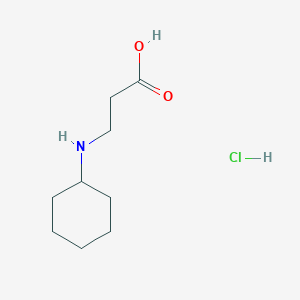
![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
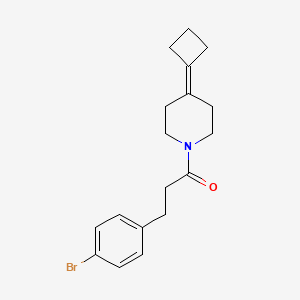
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)
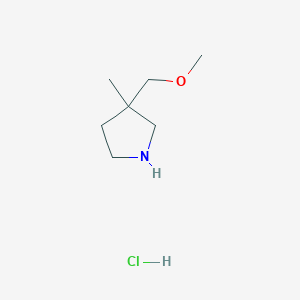

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)
![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
